![molecular formula C12H15F2N3O B5598451 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride, also known as DPAH, is a small molecule compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. DPAH is a member of the azepane class of compounds and is a potent inhibitor of a specific enzymatic pathway, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride binds to the active site of FAAH and inhibits its enzymatic activity, leading to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels has been shown to have various therapeutic effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride is its relatively low potency compared to other FAAH inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for research on 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. Another area of interest is the investigation of the potential therapeutic effects of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride in various disease models, including cancer and inflammatory bowel disease. Additionally, the safety and pharmacokinetics of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride need to be further studied to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride involves the reaction of 3,5-difluoro-2-pyridinecarboxylic acid with 3-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and mood.
properties
IUPAC Name |
(3-aminoazepan-1-yl)-(3,5-difluoropyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c13-8-5-10(14)11(16-6-8)12(18)17-4-2-1-3-9(15)7-17/h5-6,9H,1-4,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJMGMJCCWMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)C2=C(C=C(C=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.